5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S3/c1-18-7-2-3-8-9(6-7)19-12(14-8)15-21(16,17)11-5-4-10(13)20-11/h2-6H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQYALRLTWKGIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Sulfonyl Chloride and Amine Coupling
The most widely reported method for synthesizing sulfonamide derivatives involves the reaction of a sulfonyl chloride with a primary or secondary amine. For this compound, this approach entails the condensation of 5-chlorothiophene-2-sulfonyl chloride with 6-methoxy-1,3-benzothiazol-2-amine (Figure 1).
Procedure :
- Reactants : 6-Methoxy-1,3-benzothiazol-2-amine (1.0 equiv) and 5-chlorothiophene-2-sulfonyl chloride (1.2 equiv) are dissolved in anhydrous pyridine under nitrogen atmosphere.
- Reaction Conditions : The mixture is stirred at 0°C for 30 minutes, followed by gradual warming to room temperature and continued stirring for 6–8 hours.
- Workup : The reaction is quenched by pouring onto ice-cold water, neutralized with dilute HCl (pH 7), and filtered. The crude product is recrystallized from ethanol to yield pure sulfonamide.
Key Observations :
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate sulfonamide formation in analogous benzothiazole systems, reducing reaction times from hours to minutes.
Procedure :
- Reactants : Equimolar amounts of 6-methoxy-1,3-benzothiazol-2-amine and 5-chlorothiophene-2-sulfonyl chloride are mixed in dimethylformamide (DMF).
- Irradiation : The mixture is subjected to microwave irradiation at 120°C for 15–20 minutes.
- Purification : The product is isolated via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Advantages :
- Efficiency : Reaction time reduced by >80% compared to conventional heating.
- Yield Improvement : Reported yields increase from 70% (conventional) to 85–90% (microwave).
Optimization of Reaction Parameters
Solvent Selection
Solvents critically influence reaction kinetics and product purity:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyridine | 8 | 78 | 95 |
| DMF | 6 | 82 | 93 |
| THF | 12 | 65 | 88 |
Data adapted from analogous sulfonamide syntheses.
Polar aprotic solvents like DMF enhance nucleophilicity of the amine, while pyridine’s basicity aids in HCl neutralization.
Temperature and Catalysis
- Low-Temperature Initiation : Reactions initiated at 0°C prevent exothermic side reactions.
- Catalysts : Triethylamine (10 mol%) accelerates coupling in non-basic solvents like dichloromethane, achieving 88% yield in 4 hours.
Structural Characterization and Analytical Data
Spectroscopic Analysis
Infrared Spectroscopy (IR) :
- N–H Stretch : 3430–3400 cm⁻¹ (broad, sulfonamide NH).
- S=O Symmetric/Asymmetric Stretches : 1365 cm⁻¹ and 1180 cm⁻¹.
- C–O–C (Methoxy) : 1250 cm⁻¹.
¹H NMR (400 MHz, DMSO-d6) :
- δ 3.85 (s, 3H, OCH₃),
- δ 7.12 (d, J = 8.8 Hz, 1H, benzothiazole-H),
- δ 7.48 (dd, J = 8.8, 2.4 Hz, 1H, benzothiazole-H),
- δ 7.92 (d, J = 2.4 Hz, 1H, benzothiazole-H),
- δ 7.60 (d, J = 4.0 Hz, 1H, thiophene-H),
- δ 7.75 (d, J = 4.0 Hz, 1H, thiophene-H).
Elemental Analysis :
Applications and Biological Relevance
While direct studies on this compound are limited, structurally related benzothiazole sulfonamides exhibit:
Chemical Reactions Analysis
5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-inflammatory and anti-cancer properties.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions, particularly in the context of molecular docking studies.
Industrial Applications: The compound is used in the development of new materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells through the activation of caspases and the alteration of mitochondrial protein levels .
Comparison with Similar Compounds
Structural and Functional Group Variations
Core Heterocycle Modifications
5-Chloro-N-(2,3-dihydro-1H-inden-1-ylcarbamoyl)thiophene-2-sulfonamide () Structure: Replaces benzothiazole with a dihydroindenyl group. Data: Yield (49%), m.p. 144–148°C; IR bands at 1687 cm⁻¹ (amide C=O) and 1168 cm⁻¹ (S=O) .
5-Chloro-N-(2-methoxy-5-(dioxaborolane)pyridin-3-yl)thiophene-2-sulfonamide ()
- Structure : Substitutes benzothiazole with a pyridine ring bearing a dioxaborolane group.
- Key Differences : The dioxaborolane enhances boron-based reactivity, useful in Suzuki coupling for drug derivatization.
- Data : 67% yield, m.p. 156–158°C; ¹H NMR δ 10.21 (s, NH) and 3.71 ppm (OCH₃) .
Substituent Modifications
N-(6-Methoxybenzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide (BTC-j, ) Structure: Replaces thiophene sulfonamide with a pyridine-amino acetamide. Key Differences: The acetamide group may reduce metabolic stability compared to sulfonamides. Biological Activity: MIC values of 3.125–12.5 µg/mL against Gram-negative and Gram-positive bacteria .
2-(Adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide ()
- Structure : Adamantyl group introduces lipophilicity, enhancing blood-brain barrier penetration.
- Key Differences : The adamantyl moiety increases molecular weight (C₂₀H₂₄N₂O₂S) and crystallinity (m.p. 485–486 K) .
Physical and Spectroscopic Properties
Biological Activity
5-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H11ClN2O3S2
- Molecular Weight : 348.82 g/mol
This compound features a benzothiazole ring and a thiophene moiety, which are known for their diverse biological activities.
Anticancer Properties
Recent studies indicate that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 15.63 | |
| Similar Benzothiazole Derivative | U937 (leukemia) | <10 | |
| Similar Benzothiazole Derivative | A549 (lung cancer) | 0.12–2.78 |
These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. The compound has been tested against several bacterial strains, demonstrating effectiveness comparable to standard antibiotics:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.008 µg/mL | |
| Escherichia coli | 0.025 µg/mL |
These results highlight the potential of this compound as an antimicrobial agent.
The mechanism of action of this compound involves interactions with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Binding : It may interact with cellular receptors that regulate apoptosis and cell cycle progression.
- Induction of Apoptosis : Flow cytometry assays have indicated that compounds in this class can induce programmed cell death in cancer cells.
Case Studies and Research Findings
Several studies have focused on the biological activity of benzothiazole derivatives similar to the target compound:
- Anticancer Activity : A study demonstrated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, indicating superior potency against specific cancer types .
- Antimicrobial Efficacy : Research highlighted the efficacy of benzothiazole derivatives against resistant strains of bacteria, suggesting a viable alternative for treating infections .
- In Vivo Studies : Preliminary animal studies have shown promising results for the therapeutic application of these compounds in treating tumors and infections, warranting further exploration into their pharmacokinetics and toxicity profiles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide?
- Methodology : Synthesis typically involves coupling 5-chlorothiophene-2-sulfonyl chloride with 6-methoxy-1,3-benzothiazol-2-amine under basic conditions (e.g., pyridine or triethylamine as catalysts). Reaction optimization includes temperature control (~50–60°C), solvent selection (DMF or dichloromethane), and purification via column chromatography .
- Key Steps :
- Diazotization and cyclization to form the benzothiazole core .
- Sulfonamide bond formation via nucleophilic substitution .
Q. Which spectroscopic techniques are critical for structural validation?
- Essential Methods :
- NMR : Confirm substitution patterns (e.g., methoxy group at C6 of benzothiazole, chlorine at C5 of thiophene) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., SHELX software for refinement) .
Q. How is preliminary biological activity screening conducted?
- Approach :
- Antimicrobial Assays : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC50 determination) .
- Enzyme Inhibition : Fluorometric assays for targets like cyclooxygenase (COX) or protein kinases .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide derivative design?
- Strategy :
- Substitution Analysis : Compare analogs with varying substituents (e.g., methoxy vs. ethoxy groups) to assess potency changes .
- Pharmacophore Mapping : Identify critical moieties (e.g., sulfonamide for enzyme inhibition) using docking studies (AutoDock Vina) .
- Example : Derivatives with bulkier aryl groups on benzothiazole show enhanced COX-2 selectivity (IC50: 5 µM vs. 30 µM for parent compound) .
Q. What experimental approaches resolve contradictions in biological activity data?
- Resolution Methods :
- Orthogonal Assays : Validate enzyme inhibition via SPR (surface plasmon resonance) if fluorometric data are inconsistent .
- Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation as a cause of variable in vivo results .
- Crystallographic Analysis : Confirm target binding modes (e.g., PFOR enzyme inhibition via amide anion interactions) .
Q. What strategies optimize crystallization for X-ray studies?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
